molecular formula C22H29F17 B159541 1-(Perfluoro-n-octyl)tetradecane CAS No. 133310-72-2

1-(Perfluoro-n-octyl)tetradecane

Cat. No. B159541
M. Wt: 616.4 g/mol
InChI Key: IWIJPSWAAIRVQF-UHFFFAOYSA-N
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Description

1-(Perfluoro-n-octyl)tetradecane is a chemical compound with the molecular formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane .


Molecular Structure Analysis

The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The 2D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

1. Industrial Applications of Fluorinated Oligomers and Polymers

  • Application : Perfluorinated compounds, including “1-(Perfluoro-n-octyl)tetradecane”, are used in the production of fluorinated oligomers and polymers. These materials have low surface energy coatings, making them useful in various industrial applications .
  • Method : The synthesis of these oligomers involves telomerization, which allows the synthesis of oligomers of the type CnF2n+1 –CH2CH2I .
  • Results : The unique properties of these polymers, such as increased service temperatures, reduced flammability, low surface energy, excellent electrical and optical properties, have led to their wide acceptance in various markets .

2. Toxicology of Perfluorinated Compounds

  • Application : Perfluorinated compounds, including “1-(Perfluoro-n-octyl)tetradecane”, are studied for their potential environmental impact. They are persistent, bioaccumulate in the environment, and can be detected almost ubiquitously .
  • Method : Studies involve the detection and measurement of these compounds in various environmental samples, including water, plants, foodstuffs, animals, and human samples .
  • Results : These studies have led to the proposal of perfluorinated compounds as a new class of ‘persistent organic pollutants’. Numerous publications allude to the negative effects of PFCs on human health .

3. Thermophysical Property Datafile for Process Simulators

  • Application : Perfluorinated compounds are used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .
  • Method : These compounds are included in the datafiles due to their unique properties, and these datafiles are then used in process simulators to model and optimize chemical processes .
  • Results : The use of accurate thermophysical property data can significantly improve the accuracy and reliability of process simulations .

4. Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics

  • Application : Perfluorinated compounds are used in the study of free radicals and their thermodynamic data, which is important for understanding oxidation, combustion, and thermal cracking kinetics .
  • Method : These compounds are used in experiments to generate free radicals and study their behavior under various conditions .
  • Results : The results of these studies can provide valuable data for the design and optimization of industrial processes involving oxidation, combustion, and thermal cracking .

5. Quantum Tools for IR Spectra Interpretation

  • Application : Perfluorinated compounds are used in the development of quantum tools for the interpretation of infrared (IR) spectra .
  • Method : These compounds are used in experiments to generate IR spectra, which are then analyzed using quantum tools .
  • Results : The results of these studies can provide valuable insights into the structure and behavior of molecules, and can aid in the interpretation of IR spectra .

6. Organofluorine Compounds in Heteroarene Core

  • Application : Organofluorine compounds, including “1-(Perfluoro-n-octyl)tetradecane”, are used in the introduction of organo-fluorine derivatives at the N-heteroarene core .
  • Method : This involves approaches based on non-precious metal catalysis (Fe, Co, Mn, Ni, etc.) .
  • Results : The development of new technologies based on organofluorine compounds has been highlighted .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment is recommended, and it’s advised to ensure adequate ventilation .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJPSWAAIRVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402082
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluoro-n-octyl)tetradecane

CAS RN

133310-72-2
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Arumugam, PS Kumar, RV Hemavathy, V Swetha… - Microbial …, 2018 - Elsevier
Actinobacteria is the most widely distributed organism in the mangrove environment and produce a large amount of secondary metabolites. A new environmental actinobacterial stain …
Number of citations: 8 www.sciencedirect.com

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